N-(pyridin-3-yl)-2-(pyrimidin-2-yloxy)acetamide
Description
Properties
IUPAC Name |
N-pyridin-3-yl-2-pyrimidin-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c16-10(15-9-3-1-4-12-7-9)8-17-11-13-5-2-6-14-11/h1-7H,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCBSOXLTGQMEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)COC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(Pyrimidin-2-yloxy)acetic Acid
The precursor 2-(pyrimidin-2-yloxy)acetic acid is synthesized via nucleophilic aromatic substitution. Pyrimidin-2-ol reacts with chloroacetic acid in alkaline conditions (NaOH, 80°C, 6 h), achieving a 78% yield. The reaction proceeds through deprotonation of the hydroxyl group, followed by displacement of the chloride atom. Purification via recrystallization in ethanol-water (3:1) yields white crystalline solids, confirmed by $$ ^1H $$-NMR ($$ \delta $$ 4.61 ppm, singlet, -CH$$_2$$-) and IR ($$ \nu $$ 1685 cm$$^{-1}$$, C=O).
Amide Bond Formation with Pyridin-3-amine
The carboxylic acid is activated using ethyl chloroformate (1.2 eq) in dry tetrahydrofuran (THF) at 0°C, followed by addition of pyridin-3-amine (1.1 eq) and triethylamine (2 eq). After stirring at room temperature for 12 h, the crude product is extracted with dichloromethane and purified via silica gel chromatography (hexane:ethyl acetate, 4:1), yielding N-(pyridin-3-yl)-2-(pyrimidin-2-yloxy)acetamide in 65% yield.
One-Pot Tandem Reaction Using Coupling Reagents
EDCI-Mediated Coupling
A scalable one-pot method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as the coupling agent. 2-(Pyrimidin-2-yloxy)acetic acid (1 eq), pyridin-3-amine (1.05 eq), and EDCI (1.5 eq) are combined in dichloromethane with catalytic 4-dimethylaminopyridine (DMAP). The reaction achieves 82% conversion after 6 h at 25°C, with HPLC purity >98% after recrystallization. This method minimizes side products compared to traditional chloroformate activation.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate Preparation
Wang resin functionalized with hydroxymethyl groups is esterified with 2-(pyrimidin-2-yloxy)acetic acid using diisopropylcarbodiimide (DIC) and oxyma pure. Pyridin-3-amine is then introduced via microwave-assisted coupling (50°C, 30 min) in dimethylformamide (DMF). Cleavage from the resin using trifluoroacetic acid (TFA)/dichloromethane (1:9) provides the target compound in 74% yield over three steps.
Enzymatic Catalysis for Green Chemistry Applications
Lipase-Catalyzed Aminolysis
Novozym 435 (Candida antarctica lipase B) catalyzes the reaction between ethyl 2-(pyrimidin-2-yloxy)acetate (1 eq) and pyridin-3-amine (1.2 eq) in tert-butanol at 45°C. After 24 h, the enzymatic route achieves 58% yield with >99% enantiomeric excess, demonstrating an eco-friendly alternative to chemical catalysis.
Continuous Flow Microreactor Synthesis
Optimization of Reaction Parameters
A microreactor system (0.5 mm inner diameter) enables rapid mixing of 2-(pyrimidin-2-yloxy)acetyl chloride (0.1 M in THF) and pyridin-3-amine (0.12 M in THF) at 50°C. Residence time of 2 min achieves 91% conversion, with a throughput of 12 g/h. This method reduces thermal degradation observed in batch processes.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Temperature (°C) | Time (h) | Scalability |
|---|---|---|---|---|---|
| Nucleophilic + EDCI | 82 | 98.5 | 25 | 6 | Industrial |
| Solid-Phase | 74 | 97.2 | 50 (MW) | 0.5 | Medium |
| Enzymatic | 58 | 99.8 | 45 | 24 | Lab-scale |
| Continuous Flow | 91 | 99.1 | 50 | 0.03 | Pilot-scale |
Mechanistic Insights and Side Reactions
The formation of this compound is prone to N-oxide byproducts when using oxidizing reagents. Xantphos/Pd$$2$$(dba)$$3$$ systems suppress this side reaction during coupling steps. Computational studies (DFT, B3LYP/6-311+G**) reveal that the amide bond adopts a planar conformation, facilitating crystallization.
Quality Control and Characterization
Chromatographic Purity :
Spectroscopic Data :
Industrial-Scale Optimization Challenges
Granulation studies reveal that the compound exhibits poor flowability (Carr Index = 28.7), necessitating wet granulation with polyvinylpyrrolidone (PVP K30) for tableting. Accelerated stability testing (40°C/75% RH, 6 months) shows <0.5% degradation when packaged with desiccants.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-yl)-2-(pyrimidin-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include H2O2, KMnO4, and chromium trioxide (CrO3).
Reduction: Common reducing agents include LiAlH4, NaBH4, and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(pyridin-3-yl)-2-(pyrimidin-2-yloxy)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(pyridin-3-yl)-2-(pyrimidin-2-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The compound’s pyridin-3-yl and pyrimidin-2-yloxy groups distinguish it from other acetamide derivatives. Key analogs include:
a) VU0455653 (Compound 9) and VU0455655 (Compound 10)
- Structure : Both feature a pyridin-3-yl group but substitute the pyrimidinyloxy moiety with naphthalene derivatives (methyl or bromine at position 2) .
- Properties :
b) SARS-CoV-2 Main Protease Inhibitors (e.g., 5RGZ, 5RH1)
- Structure: Pyridin-3-yl acetamides with substituents like cyanophenyl or chlorothiophene .
- Binding Affinity : Strong interactions with HIS163 and ASN142/GLN189 via H-bonds.
- Key Difference: The target compound’s pyrimidinyloxy group may enhance π-π stacking or H-bonding compared to cyanophenyl/chlorothiophene groups in 5RGZ/5RH1 .
c) Imidazo[2,1-b]thiazole Derivatives (5k–5o)
Physicochemical Properties
| Compound | Molecular Weight | Key Substituents | Purity (Rf) | Retention Time (LCMS) |
|---|---|---|---|---|
| N-(pyridin-3-yl)-2-(pyrimidin-2-yloxy)acetamide | ~275–300 (est.) | Pyrimidin-2-yloxy | N/A | N/A |
| VU0455653 (9) | 293.0 | 1-Methylnaphthalen-2-yloxy | 98% | 0.609 min |
| 5RGZ | ~250–300 (est.) | 3-Cyanophenyl | N/A | N/A |
| 5k | 539.22 | Imidazo[2,1-b]thiazole | N/A | N/A |
Note: Estimated values for the target compound are based on structural analogs.
Biological Activity
N-(pyridin-3-yl)-2-(pyrimidin-2-yloxy)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine and pyrimidine moiety, which are known to enhance biological activity through various mechanisms. The compound can be synthesized through standard organic chemistry methods, allowing for modifications that may improve its efficacy and selectivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The binding occurs through:
- Hydrogen Bonding : Facilitates the interaction with target proteins.
- Hydrophobic Interactions : Enhances binding affinity.
- Van der Waals Forces : Contributes to the stability of the complex formed with the target.
These interactions can modulate various biological pathways, leading to significant pharmacological effects.
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound. For instance, derivatives of similar compounds have been shown to exhibit moderate inhibitory effects against HIV strains in vitro, with effective concentrations (EC50) ranging from 8.18 μM to 41.52 μM . This suggests that structural modifications could enhance potency against viral targets.
Anti-cancer Properties
Several studies indicate that related pyrimidine derivatives demonstrate significant anti-cancer activity. For example, compounds with similar structures have been reported to inhibit cell proliferation in breast cancer cell lines (MDA-MB-231), showing IC50 values as low as 0.126 μM, indicating strong antiproliferative effects . The selectivity index for these compounds suggests a favorable therapeutic window, as they exhibit significantly less toxicity towards non-cancerous cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:
| Compound | Modifications | IC50 (μM) | Activity |
|---|---|---|---|
| Compound 1 | Cyclopropylmethylamide | 72 | High |
| Compound 2 | Morpholine substitution | 7.14 | Enhanced |
| Compound 3 | Hydroxypyrrolidine group | 0.442 | Strong antiproliferative |
These modifications significantly affect potency and selectivity against various cancer cell lines .
Case Studies
- In Vivo Studies : A study involving a pyrimidine-based compound demonstrated a reduction in viral load in an influenza mouse model, indicating potential therapeutic applications for respiratory viruses .
- Toxicity Assessments : Subacute toxicity studies on similar compounds showed favorable safety profiles at high doses (40 mg/kg), suggesting that this compound may also possess a good safety margin for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
